molecular formula C25H23N3O4S2 B11322883 (2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

(2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cat. No.: B11322883
M. Wt: 493.6 g/mol
InChI Key: IHHWBFQNOCYXEA-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE is a complex organic compound that features a combination of benzenesulfonyl, thiophene, oxazole, and piperazine moieties

Preparation Methods

The synthesis of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene moiety: This step may involve the use of thiophene derivatives and coupling reactions.

    Attachment of the benzenesulfonyl group: This can be done through sulfonation reactions using reagents like benzenesulfonyl chloride.

    Incorporation of the piperazine ring: This step may involve nucleophilic substitution reactions with piperazine derivatives.

    Final coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzenesulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

    Coupling reactions: The compound can participate in coupling reactions with other aromatic compounds using catalysts like palladium on carbon.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial properties.

    Material Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may act as an electron-withdrawing site, influencing the compound’s reactivity and binding affinity. The thiophene and oxazole rings may interact with hydrophobic pockets in target proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE can be compared with similar compounds such as:

    Thiophene derivatives: These compounds share the thiophene moiety and may have similar electronic properties.

    Oxazole derivatives: These compounds contain the oxazole ring and may exhibit similar reactivity.

    Piperazine derivatives: These compounds feature the piperazine ring and may have comparable biological activities.

The uniqueness of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHYLBENZOYL)PIPERAZINE lies in its combination of these different moieties, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]piperazin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C25H23N3O4S2/c1-18-8-5-6-11-20(18)24(29)27-13-15-28(16-14-27)25-23(26-22(32-25)21-12-7-17-33-21)34(30,31)19-9-3-2-4-10-19/h2-12,17H,13-16H2,1H3

InChI Key

IHHWBFQNOCYXEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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